Lipophilicity (LogD pH 7.4) Comparison: The 2,3-Isomer vs. Regioisomeric Analogs
The predicted logD at pH 7.4 for (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (1.66) is quantitatively lower than that of its closest commercially available analog, the 3,4-dimethoxy isomer (2.23), and higher than the 2,5-isomer (1.52). This positions the 2,3-isomer in a unique lipophilic window [1][2]. Given the established correlation between LogD 1-3 and optimal passive gastrointestinal absorption for CNS-active compounds, the 2,3-isomer’s profile suggests a potentially superior balance between permeability and solubility compared to the more lipophilic 3,4-isomer, which may suffer from solubility limitations, and the less lipophilic 2,5-isomer, which may exhibit poorer membrane crossing [3].
| Evidence Dimension | Lipophilicity (Predicted LogD at pH 7.4) |
|---|---|
| Target Compound Data | 1.66 |
| Comparator Or Baseline | 2,3-dimethoxy isomer vs. 3,4-dimethoxy isomer (LogD 2.23) vs. 2,5-dimethoxy isomer (LogD 1.52) |
| Quantified Difference | The 2,3-isomer is 0.57 log units less lipophilic than the 3,4 isomer and 0.14 log units more lipophilic than the 2,5 isomer. |
| Conditions | In silico prediction using JChem software, data sourced from Chembase vendor database for ChemBridge screening compounds. |
Why This Matters
A 0.57 log unit difference in LogD can correspond to a >10-fold difference in partition coefficient, dramatically impacting a compound's ability to cross lipid bilayers without causing precipitation, which is critical for cell-based assay reliability and in vivo efficacy.
- [1] Chembase. (n.d.). JChem Predicted Properties for (2,3-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (ID: 5551877). Retrieved from http://www.chembase.cn/substance-760805.html View Source
- [2] Chembase. (n.d.). JChem Predicted Properties for (3,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (ID: 5536504). Retrieved from http://www.chembase.cn/ View Source
- [3] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of marketed oral drugs and clinical candidates. Journal of Medicinal Chemistry, 46(12), 2566-2580. View Source
